molecular formula C17H21N5O2 B2740707 8-(dimethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 879072-27-2

8-(dimethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2740707
CAS RN: 879072-27-2
M. Wt: 327.388
InChI Key: SQKSMHHSKSRXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. For example, in the industrial manufacturing process, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile yields 2-(chloromethyl)-4-methylquinazoline, which then condenses with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione to form 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research on derivatives of similar structural families to this compound highlights their synthesis for potential therapeutic applications. For instance, a study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated the synthesis process and evaluated the growth inhibitory properties against various cancer cell lines. These derivatives exhibited potent cytotoxic activities, suggesting their potential in cancer therapy (Deady et al., 2003).

Neurodegenerative Disease Treatment

Another significant application lies in the treatment of neurodegenerative diseases. Compounds structurally related to 8-(dimethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione have been designed as multitarget drugs for neurodegenerative diseases. For example, 8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones were investigated for their potential in simultaneously targeting adenosine receptors and monoamine oxidases, which are relevant for symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).

Chemical Reaction and Structural Studies

The compound's applications also extend to chemical reactions and structural studies, where its derivatives serve as key subjects. A study detailed the unusual reaction products of similar purine-2,6-dione derivatives, contributing to the understanding of nucleophilic substitution reactions in organic chemistry (Khaliullin & Shabalina, 2020). Additionally, structural, spectral, and quantum chemical investigations of a series of benzylaminopurine derivatives, including their synthesis, crystal structure, and theoretical calculations, provide insights into the molecular basis of their interactions and potential pharmaceutical applications (Čajan & Trávníček, 2011).

Mechanism of Action

As a research compound, the mechanism of action for 8-(dimethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione would need to be studied further. It is chemically related to xanthine derivatives and may have implications in the treatment of type 2 diabetes .

properties

IUPAC Name

8-(dimethylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-11-6-8-12(9-7-11)10-22-15(23)13-14(21(5)17(22)24)18-16(19(2)3)20(13)4/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKSMHHSKSRXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N(C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(dimethylamino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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